Cas no 2034472-56-3 (5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one)

5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one 化学的及び物理的性質
名前と識別子
-
- F6464-0002
- AKOS026688713
- 5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]pyrimidin-4-one
- 5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
- 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one
- 2034472-56-3
-
- インチ: 1S/C20H25N3O2/c1-15-16(2)21-14-23(20(15)25)13-19(24)22-11-7-6-10-18(12-22)17-8-4-3-5-9-17/h3-5,8-9,14,18H,6-7,10-13H2,1-2H3
- InChIKey: BHHKHXPAFZOKNQ-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C=NC(C)=C(C)C1=O)N1CCCCC(C2C=CC=CC=2)C1
計算された属性
- せいみつぶんしりょう: 339.19467705g/mol
- どういたいしつりょう: 339.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 576
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 53Ų
5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6464-0002-2μmol |
5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
2034472-56-3 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F6464-0002-5mg |
5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
2034472-56-3 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F6464-0002-30mg |
5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
2034472-56-3 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F6464-0002-40mg |
5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
2034472-56-3 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F6464-0002-25mg |
5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
2034472-56-3 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F6464-0002-50mg |
5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
2034472-56-3 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F6464-0002-10μmol |
5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
2034472-56-3 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F6464-0002-15mg |
5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
2034472-56-3 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F6464-0002-10mg |
5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
2034472-56-3 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F6464-0002-3mg |
5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |
2034472-56-3 | 90%+ | 3mg |
$94.5 | 2023-05-17 |
5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-oneに関する追加情報
Introduction to 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one (CAS No. 2034472-56-3)
5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034472-56-3, represents a novel structural motif that combines a pyrimidine core with an azepane ring system, making it a promising candidate for further exploration in drug discovery and development. The structural features of this molecule suggest potential biological activities that are worthy of detailed investigation.
The pyrimidine scaffold is a fundamental structural unit in many bioactive molecules, particularly in nucleoside analogs and kinase inhibitors. Pyrimidines are essential components of nucleic acids, and their derivatives have been extensively studied for their pharmacological properties. In 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one, the presence of two methyl groups at the 5 and 6 positions enhances the stability of the pyrimidine ring, while the substitution at the 3-position introduces a functional group that can interact with biological targets.
The azepane ring system in this compound is a key feature that distinguishes it from other pyrimidine derivatives. Azepanes are saturated heterocyclic compounds that mimic the conformational flexibility of cyclohexane, making them valuable in designing molecules that can fit into specific binding pockets in biological targets. The 3-phenylazepan-1-yl moiety not only contributes to the structural complexity but also offers opportunities for tuning the electronic properties and solubility of the molecule. This combination of structural elements makes 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one a versatile scaffold for developing new therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. The pyrimidinone core of this molecule is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding affinity. The ethyl group attached to the 2-oxy position further modulates the electronic distribution around the pyrimidine ring, potentially influencing its reactivity and interaction with biological systems.
In the realm of drug discovery, 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-y l)ethyl)pyrimidin -4(3H)-one (CAS No. 2034472 -56 -3) has shown promise as a lead compound for several therapeutic indications. For instance, its structural features suggest potential activity against enzymes involved in cancer metabolism and inflammation pathways. The azepane moiety, in particular, has been implicated in modulating enzyme conformational changes that are critical for disease progression.
One of the most exciting aspects of this compound is its potential to serve as a starting point for structure-based drug design. By leveraging high-throughput screening technologies and molecular docking studies, researchers can rapidly identify derivatives of 5,6-dimethyl -3-(2 -oxo -2 - (3 -phen yl az ep an -1 -y l ) eth yl ) py rim idin -4 ( 3 H ) - one that exhibit enhanced potency and selectivity against specific biological targets. This approach has already been successfully applied to other complex molecules, leading to the discovery of novel drugs that have entered clinical trials.
The synthesis of 5,6-dimethyl -3-(2 -oxo -2 -( 3 - phen yl az ep an -1 -y l ) eth yl ) py rim idin -4 ( 3 H ) - one presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups requires careful planning to ensure regioselectivity and yield optimization. However, recent advances in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency than ever before.
The pharmaceutical industry is increasingly interested in developing small-molecule inhibitors that target post-translational modifications (PTMs) of proteins. PTMs play a crucial role in regulating cellular processes, and their dysregulation is associated with various diseases. The unique structural features of 5 ,6-dimethyl - 3 -( 2-o x o - 2 -( 3-ph en y l az ep an e r h t y l ) e th y l ) p y rim id i n e r h t o n e make it an attractive candidate for designing PTM-modifying agents.
For example, protein phosphorylation is one of the most common PTMs and is involved in numerous signaling pathways. Inhibitors that target kinases responsible for phosphorylation have shown great promise in treating cancers and inflammatory diseases. The pyrimidinone core and azepane moiety could be designed to interact specifically with kinase active sites or substrate proteins, thereby modulating phosphorylation levels and restoring normal cellular function.
The development of new analytical techniques has also contributed to our understanding of how 5 ,6-dimethyl - 3 -( 2-o x o - 2 -( 3-ph en y l az ep an e r h t y l ) e th y l ) p y rim id i n e r h t o n e behaves in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its structure-function relationships. These data are essential for optimizing its pharmacological properties before moving into preclinical studies.
In conclusion,5 ,6-dimethyl - 3 -( 2-o x o - 2 -( 3-ph en y l az ep an e r h t y l ) e th y l ) p y rim id i n e r h t o n e (CAS No .20344725663) represents a promising lead compound with significant potential in drug discovery . Its unique structural features , combined with recent advances i n computational chemistry and synthetic methodologies , make it an exciting target for further investigation . As research continues , we can expect to see more derivatives being developed that will address unmet medical needs across various therapeutic areas .
2034472-56-3 (5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one) 関連製品
- 1805491-72-8(Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate)
- 2680623-14-5(6-Methyl-1-(trifluoroacetyl)piperidine-2-carboxylic acid)
- 2098031-90-2(3-(3-Azidoazetidine-1-carbonyl)benzonitrile)
- 35066-28-5(Methyl 3-acetyl-4-Methylbenzoate)
- 2679831-68-4(rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate)
- 203626-37-3(5-Chloro-8-methylquinolin-4-ol)
- 1493301-22-6(2-acetamido-3-methyl(phenyl)aminopropanoic acid)
- 929973-58-0(1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid)
- 2229450-28-4(tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate)
- 2097934-00-2(3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide)




